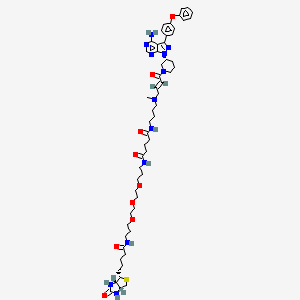![molecular formula C16H15N3O B1139397 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one CAS No. 103343-66-4](/img/structure/B1139397.png)
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is not known, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to communicate with other nearby nerves .
Synthesis Analysis
Benzodiazepines are synthesized via a multi-step process involving the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . This forms a 1,4-benzodiazepine ring system, which can then be further modified to create specific benzodiazepine drugs .Molecular Structure Analysis
Benzodiazepines have a common molecular structure that includes a benzene ring and a diazepine ring . The exact structure can vary depending on the specific drug and its intended effects.Chemical Reactions Analysis
Benzodiazepines can undergo a variety of chemical reactions. They can act as bases, being deprotonated by stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .科学的研究の応用
Cholecystokinin Antagonist
The compound can be used as a cholecystokinin (CCK) antagonist . CCK is a gastrointestinal peptide hormone that plays a key role in physiological processes including pancreatic and biliary secretion, gall bladder contraction, and gut motility .
Neuromodulator
CCK is also a putative neuromodulator involved in dopaminergic transmission, satiety, and analgesia . Therefore, the compound could potentially be used in research related to these neurological processes.
Drug Development
The 1,4-benzodiazepine ring system, which is part of the structure of the compound, has served as a useful tool for delineating the pharmacological actions of CCK . This makes it valuable in the development of new drugs.
Agonists and Antagonists Development
Various 3-substituted benzodiazepines have been designed as agonists and antagonists of the peripheral (CCK-A) and central (CCK-B) receptor subtypes . This compound could potentially be used in the development of such agonists and antagonists.
Pharmacokinetics and Drug Metabolism Studies
For studies of pharmacokinetics and drug metabolism of these compounds, versions with a metabolically suitable carbon-14 label are required . This compound could potentially be used in such studies.
Radiolabeling
The compound can be used in radiolabeling, specifically 14C-labeling . This is useful in various fields of research, including drug development and biological studies.
作用機序
Safety and Hazards
特性
IUPAC Name |
3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWASGDJOVNIDEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














